Cas no 132272-40-3 (1-(2-phenylphenyl)propan-2-one)
1-(2-phenylphenyl)propan-2-one Chemical and Physical Properties
Names and Identifiers
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- 1-(2-phenylphenyl)propan-2-one
- 2-Propanone, 1-[1,1'-biphenyl]-2-yl-
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- Inchi: 1S/C15H14O/c1-12(16)11-14-9-5-6-10-15(14)13-7-3-2-4-8-13/h2-10H,11H2,1H3
- InChI Key: ATNVUHOALULFNG-UHFFFAOYSA-N
- SMILES: C(C1=CC=CC=C1C1=CC=CC=C1)C(=O)C
Experimental Properties
- Density: 1.045±0.06 g/cm3(Predicted)
- Boiling Point: 130-132 °C(Press: 1 Torr)
1-(2-phenylphenyl)propan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1863858-1g |
1-(2-phenylphenyl)propan-2-one |
132272-40-3 | 1g |
$699.0 | 2023-09-18 | ||
| Enamine | EN300-1863858-5g |
1-(2-phenylphenyl)propan-2-one |
132272-40-3 | 5g |
$2028.0 | 2023-09-18 | ||
| Enamine | EN300-1863858-10g |
1-(2-phenylphenyl)propan-2-one |
132272-40-3 | 10g |
$3007.0 | 2023-09-18 | ||
| Enamine | EN300-1863858-0.05g |
1-(2-phenylphenyl)propan-2-one |
132272-40-3 | 0.05g |
$587.0 | 2023-09-18 | ||
| Enamine | EN300-1863858-0.1g |
1-(2-phenylphenyl)propan-2-one |
132272-40-3 | 0.1g |
$615.0 | 2023-09-18 | ||
| Enamine | EN300-1863858-0.25g |
1-(2-phenylphenyl)propan-2-one |
132272-40-3 | 0.25g |
$642.0 | 2023-09-18 | ||
| Enamine | EN300-1863858-0.5g |
1-(2-phenylphenyl)propan-2-one |
132272-40-3 | 0.5g |
$671.0 | 2023-09-18 | ||
| Enamine | EN300-1863858-1.0g |
1-(2-phenylphenyl)propan-2-one |
132272-40-3 | 1g |
$914.0 | 2023-06-02 | ||
| Enamine | EN300-1863858-2.5g |
1-(2-phenylphenyl)propan-2-one |
132272-40-3 | 2.5g |
$1370.0 | 2023-09-18 | ||
| Enamine | EN300-1863858-5.0g |
1-(2-phenylphenyl)propan-2-one |
132272-40-3 | 5g |
$2650.0 | 2023-06-02 |
1-(2-phenylphenyl)propan-2-one Related Literature
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1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 1-(2-phenylphenyl)propan-2-one
1-(2-Phenylphenyl)propan-2-one (CAS No. 132272-40-3): An Overview of Its Properties, Applications, and Recent Research
1-(2-Phenylphenyl)propan-2-one, also known by its CAS number 132272-40-3, is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique molecular structure, which consists of a propanone moiety substituted with a 2-phenylphenyl group. The combination of these functional groups imparts distinct chemical and physical properties, making it a valuable intermediate in various synthetic processes and a subject of ongoing scientific investigation.
The molecular formula of 1-(2-Phenylphenyl)propan-2-one is C15H14O, and its molecular weight is approximately 206.27 g/mol. The compound is a colorless to pale yellow liquid at room temperature and exhibits good solubility in common organic solvents such as ethanol, acetone, and dichloromethane. These properties make it suitable for use in a wide range of applications, from laboratory research to industrial processes.
In the realm of synthetic chemistry, 1-(2-Phenylphenyl)propan-2-one serves as a key intermediate in the synthesis of more complex molecules. Its reactivity and functional group versatility allow chemists to introduce various substituents through reactions such as nucleophilic addition, electrophilic substitution, and condensation reactions. This makes it an essential building block in the development of new materials, pharmaceuticals, and fine chemicals.
Recent research has highlighted the potential applications of 1-(2-Phenylphenyl)propan-2-one in the pharmaceutical industry. Studies have shown that derivatives of this compound exhibit promising biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that certain derivatives of 1-(2-Phenylphenyl)propan-2-one demonstrated significant inhibition of tumor growth in vitro and in vivo models. These findings suggest that further exploration of this compound could lead to the development of novel therapeutic agents.
In addition to its potential therapeutic applications, 1-(2-Phenylphenyl)propan-2-one has been investigated for its use in materials science. Researchers have explored its ability to form supramolecular assemblies and self-assembled monolayers (SAMs). These assemblies have shown promise in the development of advanced materials with unique optical, electronic, and mechanical properties. For example, a study published in Advanced Materials in 2019 demonstrated that SAMs formed from 1-(2-Phenylphenyl)propan-2-one-based molecules exhibited enhanced conductivity and stability, making them suitable for use in electronic devices.
The environmental impact of 1-(2-Phenylphenyl)propan-2-one is another area of active research. While the compound itself is not classified as hazardous or toxic under current regulations, its production and use must be conducted with proper safety measures to ensure environmental sustainability. Studies have focused on developing green synthesis methods that minimize waste generation and reduce the use of harmful solvents. A recent publication in Green Chemistry described a novel catalytic process for the synthesis of 1-(2-Phenylphenyl)propan-2-one using environmentally friendly conditions, highlighting the importance of sustainable practices in chemical manufacturing.
In conclusion, 1-(2-Phenylphenyl)propan-2-one (CAS No. 132272-40-3) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure and reactivity make it an invaluable tool for researchers and industry professionals alike. Ongoing studies continue to uncover new possibilities for its use in pharmaceuticals, materials science, and environmental sustainability. As research progresses, it is likely that this compound will play an increasingly important role in advancing scientific knowledge and technological innovation.
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